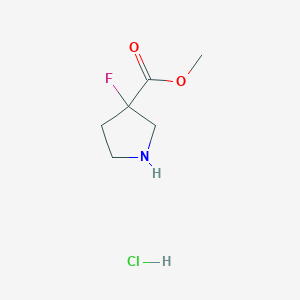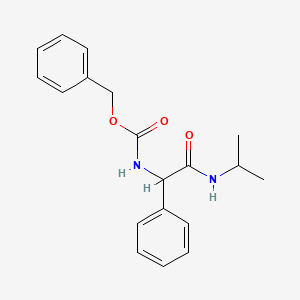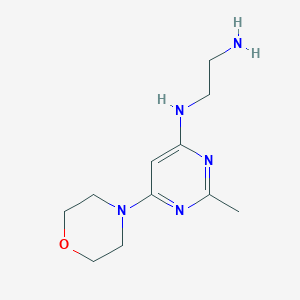
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Vue d'ensemble
Description
“N1-(2-Methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N5 . It has a molecular weight of 237.30 .
Physical And Chemical Properties Analysis
“N1-(2-Methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine” has a boiling point, but the exact temperature is not specified .Applications De Recherche Scientifique
Applications in Chemical Synthesis and Environmental Studies
Chemical Synthesis : Compounds featuring morpholine and pyrimidine rings have been explored for their broad spectrum of pharmacological activities. Morpholine derivatives, in particular, have been involved in the design of pharmacologically active compounds due to their structural versatility and functional utility in organic synthesis (Asif & Imran, 2019). These compounds play a crucial role in biochemistry and have attracted interest for their diverse applications, highlighting their significance in the development of novel therapeutic agents.
Environmental Studies : The study and monitoring of novel brominated flame retardants (NBFRs) in various environments, including indoor air and consumer goods, highlight the importance of understanding the environmental fate and toxicity of these compounds. Research calls for more studies on their occurrence, environmental fate, and toxicity, indicating a gap in knowledge for several NBFRs and the need for optimized analytical methods to include all NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Catalysis and Organic Reactions
- Catalytic Processes : Research on the Biginelli reaction using chiral substrates for the synthesis of dihydropyrimidinones (DHPMs) demonstrates the significance of morpholine and pyrimidine derivatives in asymmetric synthesis and green chemistry. These findings emphasize the role of such compounds in facilitating environmentally friendly and enantiospecific catalytic processes (Benincá et al., 2020).
Potential in Developing CNS Acting Drugs
- Central Nervous System (CNS) Acting Drugs : The exploration of heterocyclic compounds containing nitrogen, such as pyrimidine and morpholine derivatives, for their CNS activity indicates the potential of such compounds in the synthesis of novel CNS drugs. These functional chemical groups may serve as lead molecules for developing compounds with therapeutic effects on the CNS, addressing disorders like depression, euphoria, and convulsion (Saganuwan, 2017).
Propriétés
IUPAC Name |
N'-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-14-10(13-3-2-12)8-11(15-9)16-4-6-17-7-5-16/h8H,2-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGXFHPQIYCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
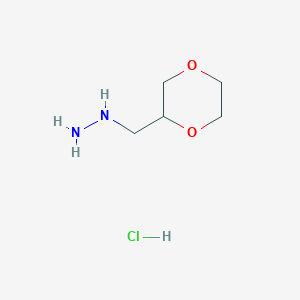
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
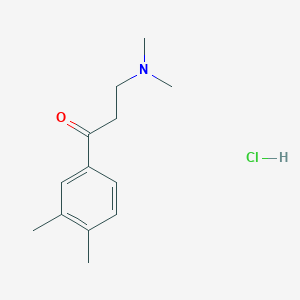
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)
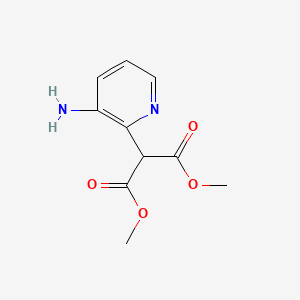
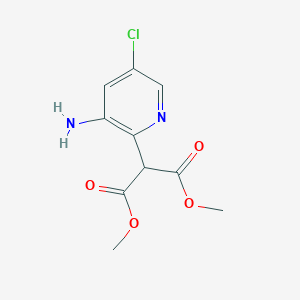

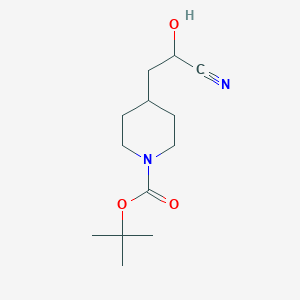
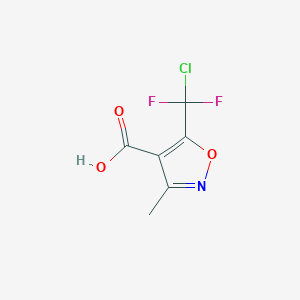
![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
